molecular formula C9H12O2 B14285817 2-(Methoxymethyl)-3-methylphenol CAS No. 138219-48-4

2-(Methoxymethyl)-3-methylphenol

Cat. No.: B14285817
CAS No.: 138219-48-4
M. Wt: 152.19 g/mol
InChI Key: DWFRUJYZMDCRNR-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-methylphenol is an organic compound with a phenolic structure It consists of a benzene ring substituted with a methoxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-3-methylphenol can be achieved through several methods. One common approach involves the methoxymethylation of 3-methylphenol using formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2 at room temperature . This method is efficient and selective, providing high yields of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale methoxymethylation reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(Methoxymethyl)-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-methylphenol involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

    2-Methoxymethyl-1,4-benzenediamine: This compound has similar methoxymethyl substitution but differs in its amine groups.

    2-Methoxymethylpyrrole: Another compound with a methoxymethyl group, but with a pyrrole ring structure.

Uniqueness: 2-(Methoxymethyl)-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

138219-48-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(methoxymethyl)-3-methylphenol

InChI

InChI=1S/C9H12O2/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5,10H,6H2,1-2H3

InChI Key

DWFRUJYZMDCRNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)COC

Origin of Product

United States

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